2-chloro-N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide
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Overview
Description
2-CHLORO-N-(2,4-DIFLUOROPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of chlorine, fluorine, and difluorophenyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2,4-DIFLUOROPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE typically involves the reaction of 2,4-difluoroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(2,4-DIFLUOROPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-CHLORO-N-(2,4-DIFLUOROPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(2,4-DIFLUOROPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A similar compound with a different substitution pattern on the benzene ring.
2-Chloro-N-(2,4-difluorophenyl)nicotinamide: Another related compound with a nicotinamide core instead of a benzenesulfonamide core.
Uniqueness
2-CHLORO-N-(2,4-DIFLUOROPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE is unique due to its specific combination of chlorine, fluorine, and difluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H7ClF3NO2S |
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Molecular Weight |
321.70 g/mol |
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-9-5-7(14)2-4-12(9)20(18,19)17-11-3-1-8(15)6-10(11)16/h1-6,17H |
InChI Key |
YGDQXTQXDVLYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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